2,2-[(E)-1,2-Diazenediyl]Dipyridine
Overview
Description
It is a light yellow liquid with a molecular weight of 184.2 g/mol . This compound is part of the pyridine family and is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2-[(E)-1,2-Diazenediyl]Dipyridine can be synthesized through several methods. One common approach involves the reaction of 2-aminopyridine with nitrous acid, which leads to the formation of the diazonium salt. This intermediate is then coupled with another molecule of 2-aminopyridine to form dipyridin-2-yldiazene . The reaction typically requires acidic conditions and is carried out at low temperatures to ensure the stability of the diazonium salt.
Industrial Production Methods: While specific industrial production methods for dipyridin-2-yldiazene are not widely documented, the synthesis generally follows the same principles as laboratory methods, with adjustments for scale and efficiency. Industrial processes may involve continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2,2-[(E)-1,2-Diazenediyl]Dipyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: It can participate in electrophilic and nucleophilic substitution reactions, particularly at the pyridine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are often employed under acidic or basic conditions.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
2,2-[(E)-1,2-Diazenediyl]Dipyridine has several applications in scientific research:
Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to interact with biological molecules.
Mechanism of Action
The mechanism of action of dipyridin-2-yldiazene involves its ability to coordinate with metal ions through its nitrogen atoms. This coordination can alter the electronic properties of the metal center, making it more reactive in catalytic processes. In biological systems, it may interact with enzymes or receptors, modulating their activity through similar coordination mechanisms .
Comparison with Similar Compounds
2,2’-Bipyridine: Another pyridine derivative with similar coordination chemistry but different electronic properties.
4,4’-Bipyridine: Known for its use in the formation of coordination polymers and MOFs.
2,2’-Bipyrimidine: Similar in structure but with a pyrimidine ring, offering different reactivity and coordination behavior.
Uniqueness: 2,2-[(E)-1,2-Diazenediyl]Dipyridine is unique due to its diazene linkage, which provides distinct electronic and steric properties compared to other bipyridine derivatives. This uniqueness makes it valuable in specific catalytic and coordination chemistry applications.
Properties
IUPAC Name |
dipyridin-2-yldiazene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4/c1-3-7-11-9(5-1)13-14-10-6-2-4-8-12-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJTJVFFICHLTKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N=NC2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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